Butaclamolum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butaclamolum, also known as Butaclamol, is a chemical compound with the molecular formula C25H31NO. It is a dopamine receptor antagonist and has been studied for its potential use as an antipsychotic agent. Despite its promising pharmacological profile, this compound has never been marketed for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butaclamolum involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction.
Cyclization: The intermediate undergoes cyclization to form the tricyclic structure.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation.
Final Functionalization:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Butaclamolum undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
Butaclamolum exerts its effects primarily by blocking dopamine receptors, particularly the D2 receptor. This antagonism prevents dopamine from binding to its receptors, thereby inhibiting its physiological effects. The blockade of dopamine receptors is believed to be responsible for its potential antipsychotic properties .
Comparison with Similar Compounds
Haloperidol: Another dopamine receptor antagonist used as an antipsychotic.
Chlorpromazine: A typical antipsychotic with a similar mechanism of action.
Risperidone: An atypical antipsychotic that also targets dopamine receptors.
Uniqueness: Butaclamolum is unique due to its high affinity for dopamine receptors and its specific structural features. Unlike some other antipsychotics, this compound has not been marketed, making it primarily a research compound .
Properties
CAS No. |
51152-91-1 |
---|---|
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(1R,6S,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25+/m1/s1 |
InChI Key |
ZZJYIKPMDIWRSN-RQTOMXEWSA-N |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Isomeric SMILES |
CC(C)(C)[C@@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Synonyms |
AY 23,028 AY-23,028 AY23,028 Butaclamol Butaclamol Hydrochloride Hydrochloride, Butaclamol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.